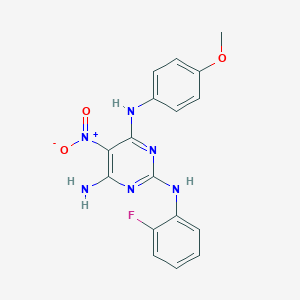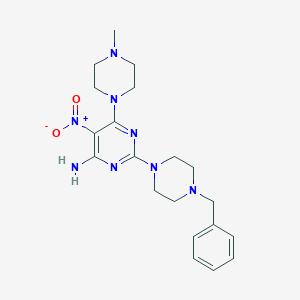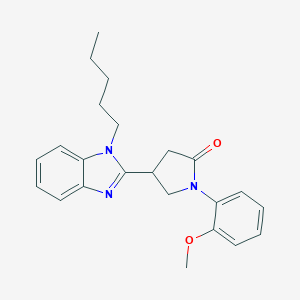![molecular formula C23H25N5O3 B356391 2-amino-N-(sec-butyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 841207-46-3](/img/structure/B356391.png)
2-amino-N-(sec-butyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinoxaline derivative. Quinoxalines are heterocyclic compounds with a two-ring structure consisting of a benzene ring fused to a pyrazine ring. They are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the condensation of a 1,2-diketone (such as a glyoxal derivative) with a 1,2-diamine (such as phenylenediamine). This forms the quinoxaline core, which can then be further substituted with various groups to give the desired product .Chemical Reactions Analysis
As a quinoxaline derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amino group could be acylated or alkylated, or it could participate in condensation reactions. The carboxamide group could also undergo various transformations, such as hydrolysis to the corresponding carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar sec-butyl group could give the compound both hydrophilic and hydrophobic properties. The compound’s solubility, melting point, and other properties would need to be determined experimentally .Applications De Recherche Scientifique
Antiulcer Activity
This compound has been synthesized and evaluated for its effectiveness in preventing water-immersion stress-induced gastric ulceration in rats. Derivatives of this compound, particularly those with a carbamoyl group introduced into the phenylamino part, have shown significant antiulcer activity .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with thearyl hydrocarbon receptor (AhR) . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .
Mode of Action
It’s known that ahr activity in tumor-associated macrophages (tams) can be influenced by certain compounds . TAMs exhibit high AhR activity, and AhR-deficient macrophages develop an inflammatory phenotype . Deletion of AhR in myeloid cells or pharmacologic inhibition of AhR can reduce tumor growth and improve the efficacy of immune checkpoint blockade .
Biochemical Pathways
It’s known that macrophage ahr activity can be dependent on the metabolization of dietary tryptophan to indoles by lactobacillus . Removal of dietary tryptophan can reduce TAM AhR activity and promote intra-tumoral accumulation of TNFα+IFNγ+CD8+ T cells .
Result of Action
It’s known that the provision of dietary indoles can block the effect of increased intra-tumoral accumulation of tnfα+ifnγ+cd8+ t cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of dietary tryptophan and its metabolization to indoles by Lactobacillus can influence the AhR activity in TAMs .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-N-butan-2-yl-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-5-13(2)25-23(29)19-20-22(27-16-9-7-6-8-15(16)26-20)28(21(19)24)14-10-11-17(30-3)18(12-14)31-4/h6-13H,5,24H2,1-4H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAAFFKDUZYAHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(sec-butyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356308.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356309.png)
![6-Amino-1,3-diphenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B356313.png)
![1-sec-butyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B356314.png)
![4-cinnamoyl-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356317.png)
![3-[2-(diethylamino)ethyl]-8,8-dimethyl-2-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B356319.png)
amine](/img/structure/B356321.png)



![4-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone](/img/structure/B356326.png)
![2-imino-N-(2-methoxyethyl)-1,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B356327.png)
![7-Methyl-2-(1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356328.png)
![1-(4-Fluorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356331.png)